![molecular formula C20H15F2N3O B2772302 2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether CAS No. 861207-19-4](/img/structure/B2772302.png)
2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether
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Overview
Description
2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a useful research compound. Its molecular formula is C20H15F2N3O and its molecular weight is 351.357. The purity is usually 95%.
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Scientific Research Applications
- PPAR Agonist : Researchers have explored its potential as a triple-acting PPARα, -γ, and -δ agonist . This compound could modulate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism, inflammation, and glucose homeostasis .
- Leukotriene B4 Receptor Agonist : It has been used in the synthesis of o-phenylphenols , which exhibit potent activity as leukotriene B4 receptor agonists .
- Liquid Crystalline Fluorobiphenylcyclohexenes : Recent studies have employed this compound to create novel liquid crystalline fluorobiphenylcyclohexenes through palladium-catalyzed cross-couplings. These materials have potential applications in display technologies and optical devices .
- Protodeboronation Reactions : Researchers have utilized boronic acids like this compound in protodeboronation reactions . These reactions enable the conversion of boronic esters into other functional groups, expanding the synthetic toolbox for organic chemists .
Medicinal Chemistry and Drug Development
Materials Science and Liquid Crystals
Organic Synthesis and Boronic Acid Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O/c1-12-11-25-20(16(10-23-25)13-3-6-15(21)7-4-13)24-19(12)14-5-8-18(26-2)17(22)9-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCZBUEDNDZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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